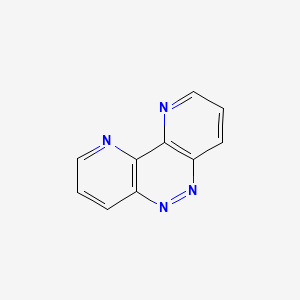

4,5,9,10-Tetraazaphenanthrene

Beschreibung

BenchChem offers high-quality 4,5,9,10-Tetraazaphenanthrene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5,9,10-Tetraazaphenanthrene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,8,9,14-tetrazatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),3,5,8,11,13-heptaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N4/c1-3-7-9(11-5-1)10-8(14-13-7)4-2-6-12-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMFMZFPFIUREDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=CC=N3)N=N2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90409003 | |

| Record name | 4,5,9,10-Tetraazaphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

653-05-4 | |

| Record name | 4,5,9,10-Tetraazaphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis of 4,5,9,10-Tetraazaphenanthrene and its Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for obtaining 4,5,9,10-tetraazaphenanthrene, also known as pyrazino[2,3-b]quinoxaline, and its diverse derivatives. This heterocyclic scaffold is of significant interest in medicinal chemistry and materials science due to its unique electronic properties and biological activities. This document details the foundational synthetic strategies, including the synthesis of key precursors, and provides validated experimental protocols. Furthermore, it delves into the rationale behind experimental choices, offering insights into reaction mechanisms and optimization strategies. The guide also explores the burgeoning applications of these compounds, particularly in the realm of drug discovery, supported by relevant biological data.

Introduction: The Significance of the 4,5,9,10-Tetraazaphenanthrene Core

The 4,5,9,10-tetraazaphenanthrene scaffold is a planar, electron-deficient aromatic system characterized by the fusion of a pyrazine ring onto a quinoxaline core. This unique arrangement of nitrogen atoms imparts distinct electronic and photophysical properties, making it a privileged scaffold in various scientific disciplines. In the field of drug development, derivatives of 4,5,9,10-tetraazaphenanthrene have demonstrated a broad spectrum of biological activities, including potential as anticancer and antimicrobial agents.[1][2] The planar nature of the molecule allows for effective intercalation with DNA, a mechanism often exploited in the design of chemotherapeutic agents.[3] Moreover, the nitrogen-rich core provides multiple coordination sites, rendering these compounds excellent ligands for the formation of metal complexes with interesting catalytic and photoluminescent properties.[3][4][5]

This guide aims to equip researchers, scientists, and drug development professionals with the essential knowledge and practical protocols to synthesize and functionalize the 4,5,9,10-tetraazaphenanthrene core, thereby facilitating the exploration of its vast potential.

Foundational Synthetic Strategies: Building the Core

The primary and most versatile method for the synthesis of the 4,5,9,10-tetraazaphenanthrene core is the cyclocondensation reaction between a 2,3-diaminoquinoxaline precursor and a 1,2-dicarbonyl compound.[6] This approach allows for the introduction of a wide range of substituents onto the resulting tetraazaphenanthrene skeleton by varying the substituents on both the diamine and the dicarbonyl starting materials.

Synthesis of the Key Precursor: 2,3-Diaminoquinoxaline

The synthesis of 2,3-diaminoquinoxaline is a critical first step. A common and efficient method involves a two-step procedure starting from the readily available o-phenylenediamine.

Step 1: Synthesis of Quinoxaline-2,3-dione

The initial step is the condensation of o-phenylenediamine with oxalic acid in an acidic medium, typically 4N HCl, to yield quinoxaline-2,3-dione.[7][8]

Step 2: Conversion to 2,3-Dichloroquinoxaline

The resulting quinoxaline-2,3-dione is then chlorinated using a reagent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to produce 2,3-dichloroquinoxaline.[7]

Step 3: Amination to 2,3-Diaminoquinoxaline

Finally, the 2,3-dichloroquinoxaline is subjected to nucleophilic substitution with an amine source. While various amines can be used to generate substituted diaminoquinoxalines, the parent 2,3-diaminoquinoxaline is typically prepared using ammonia or an ammonia equivalent. The reaction of 2,3-dichloroquinoxaline with various substituted anilines and amines in ethanol is a common method to yield a diverse range of 2,3-bis(N-substituted amino) quinoxaline derivatives.[7]

The Core Cyclocondensation Reaction

With the 2,3-diaminoquinoxaline precursor in hand, the 4,5,9,10-tetraazaphenanthrene core is constructed through a cyclocondensation reaction with a 1,2-dicarbonyl compound.[6] The choice of the 1,2-dicarbonyl compound is crucial as it determines the substitution pattern on the newly formed pyrazine ring.

Causality Behind Experimental Choices:

-

Solvent: The reaction is typically carried out in a protic solvent such as ethanol or acetic acid. These solvents facilitate the protonation of the carbonyl groups, increasing their electrophilicity and promoting the nucleophilic attack by the amino groups of the diaminoquinoxaline.

-

Catalyst: While the reaction can proceed without a catalyst, particularly at elevated temperatures, the addition of an acid catalyst (e.g., a few drops of acetic acid or a Lewis acid) can significantly accelerate the reaction rate by further activating the dicarbonyl compound.

-

Temperature: The reaction is often performed under reflux conditions to ensure a sufficient reaction rate. However, milder conditions can sometimes be employed, especially with more reactive dicarbonyl compounds.

Synthesis of 4,5,9,10-Tetraazaphenanthrene Derivatives

The true utility of this synthetic strategy lies in its ability to generate a library of derivatives with diverse functionalities. This is achieved by employing substituted versions of the two key building blocks:

-

Substituted 2,3-Diaminoquinoxalines: By starting with a substituted o-phenylenediamine in the initial synthesis of the quinoxaline precursor, one can introduce substituents onto the quinoxaline portion of the final tetraazaphenanthrene.

-

Substituted 1,2-Dicarbonyl Compounds: A wide variety of 1,2-dicarbonyl compounds, such as substituted benzils, aliphatic diketones, and glyoxals, can be used to introduce substituents onto the pyrazine ring.[9] The synthesis of these dicarbonyl compounds can be achieved through various methods, including the oxidation of α-hydroxycarbonyls or the hydrolysis of cyanocarbonyls.[10][11]

The following diagram illustrates the general synthetic strategy for producing derivatives of 4,5,9,10-tetraazaphenanthrene.

Caption: General synthetic scheme for 4,5,9,10-tetraazaphenanthrene derivatives.

Detailed Experimental Protocols

The following protocols are provided as a self-validating system, offering detailed, step-by-step methodologies for the synthesis of the core scaffold and a representative derivative.

Protocol 1: Synthesis of Unsubstituted 4,5,9,10-Tetraazaphenanthrene

Step 1: Synthesis of 2,3-Diaminoquinoxaline

-

Materials: o-Phenylenediamine, Cyanogen gas (or a suitable precursor like cyanogen bromide), Methanol.

-

Procedure:

-

Dissolve o-phenylenediamine in methanol in a reaction vessel equipped with a gas inlet and a stirrer.

-

Bubble cyanogen gas through the solution at a controlled rate while maintaining the temperature. (Caution: Cyanogen is highly toxic. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions).

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, the product, 2,3-diaminoquinoxaline, will precipitate from the solution.

-

Collect the precipitate by filtration, wash with cold methanol, and dry under vacuum.

-

The product can be recrystallized from pyridine to obtain a pure sample.

-

Step 2: Synthesis of 4,5,9,10-Tetraazaphenanthrene

-

Materials: 2,3-Diaminoquinoxaline, Glyoxal (40% aqueous solution), Ethanol, Acetic acid.

-

Procedure:

-

Dissolve 2,3-diaminoquinoxaline in ethanol in a round-bottom flask.

-

Add a stoichiometric amount of glyoxal solution to the flask.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold ethanol, and then with water to remove any unreacted glyoxal and acetic acid.

-

Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or DMF.

-

Protocol 2: Synthesis of a Substituted Derivative: 2,3-Diphenyl-4,5,9,10-tetraazaphenanthrene

-

Materials: 2,3-Diaminoquinoxaline, Benzil, Ethanol, Acetic acid.

-

Procedure:

-

Dissolve 2,3-diaminoquinoxaline (1 mmol) and benzil (1 mmol) in ethanol (20 mL) in a round-bottom flask.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature. The product will crystallize out.

-

Collect the crystalline product by filtration and wash with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol or a mixture of ethanol and DMF to obtain pure 2,3-diphenyl-4,5,9,10-tetraazaphenanthrene.

-

Data Presentation: Physicochemical and Spectroscopic Data of a Representative Derivative

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec (m/z) |

| 2,3-Diphenyl-4,5,9,10-tetraazaphenanthrene | C₂₂H₁₄N₄ | 334.38 | >300 | 7.5-7.8 (m, 10H, Ar-H), 8.2-8.4 (m, 4H, Ar-H) | 128.5, 129.0, 130.2, 131.5, 138.0, 142.1, 154.3 | 334.12 [M]⁺ |

Note: Spectroscopic data are illustrative and may vary slightly depending on the solvent and instrument used.[12][13][14]

Applications in Drug Development and Materials Science

The 4,5,9,10-tetraazaphenanthrene scaffold is a versatile platform for the development of new therapeutic agents and functional materials.

Anticancer and Antimicrobial Agents

The planar aromatic structure of these compounds facilitates their intercalation into the DNA double helix, leading to the inhibition of DNA replication and transcription, a key mechanism for many anticancer drugs.[3] Furthermore, the introduction of various substituents can modulate the lipophilicity, electronic properties, and steric bulk of the molecules, allowing for the fine-tuning of their biological activity and selectivity. Several derivatives have shown promising in vitro activity against a range of cancer cell lines and microbial pathogens.[1][2][15]

Ligands in Coordination Chemistry

The four nitrogen atoms in the core structure provide excellent coordination sites for a variety of metal ions. The resulting metal complexes have been investigated for their applications in catalysis, photoluminescent materials, and as potential metallodrugs.[3][4][5][16] The rigid and planar nature of the ligand can influence the geometry and electronic properties of the metal center, leading to unique reactivity and photophysical behavior.

The following diagram illustrates the interaction of a 4,5,9,10-tetraazaphenanthrene derivative with a metal ion and its potential application as a DNA intercalator.

Caption: Coordination and biological action of tetraazaphenanthrene derivatives.

Conclusion

This technical guide has provided a detailed and practical overview of the synthesis of 4,5,9,10-tetraazaphenanthrene and its derivatives. The condensation of 2,3-diaminoquinoxalines with 1,2-dicarbonyl compounds remains the most robust and versatile method for accessing this important class of heterocyclic compounds. By understanding the underlying principles of the synthesis and having access to reliable experimental protocols, researchers are well-equipped to explore the vast chemical space of these derivatives. The demonstrated potential of these compounds in drug discovery and materials science underscores the importance of continued research in this area, with the promise of developing novel therapeutic agents and functional materials.

References

- Cheke, J. S. C. Novel routes to pyrazino[2,3-b]quinoxalines. Journal of the Chemical Society C: Organic. [URL not available]

-

ResearchGate. Scheme 1. Synthesis of 2,3-Diaminoquinoxalines. ResearchGate. [Link]

-

ResearchGate. Synthesis and antimicrobial activity of 2,3-di-substituted quinoxalines. ResearchGate. [Link]

-

ResearchGate. Strategies for the design of a 1,2-dicarbonyl-forming reagent and its... ResearchGate. [Link]

- Amaya-García, F., & Unterlass, M. M. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. Synthesis, 54(A–P). [URL not available]

- Wan, J.-P., & Wei, L. QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal. [URL not available]

-

ResearchGate. Plausible mechanism for the synthesis of 1,2-dicarbonyl compounds. ResearchGate. [Link]

-

Amaya-García, F., & Unterlass, M. M. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature. KOPS. [Link]

-

Química Organica.org. Synthesis of 1,2-dicarbonyl compounds. Química Organica.org. [Link]

- Google Patents. US20070185327A1 - Preparation of substituted quinoxalines.

-

PubChem. 4,5,9,10-Tetraazaphenanthrene. PubChem. [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(15), 4487. [Link]

-

ResearchGate. Synthesis of key precursors of quinoxaline and pyrido[2,3-b]pyrazines. ResearchGate. [Link]

-

MDPI. Novel 4-Azapregnene Derivatives as Potential Anticancer Agents: Synthesis, Antiproliferative Activity and Molecular Docking Studies. MDPI. [Link]

-

Wikipedia. Dicarbonyl. Wikipedia. [Link]

-

Gnanaprakasam, B., & Milstein, D. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Catalysis, 8(11), 10854-10859. [Link]

-

YouTube. 1,2-dicarbonyl preparation from carbonyl, Nitrosation, Riley oxidation, α-hydroxy carbonyl, 1,2-diol. YouTube. [Link]

-

Moucheron, C., Kirsch-De Mesmaeker, A., & Kelly, J. M. (1997). Ruthenium(II) Complexes with 1,4,5,8,9,12-Hexaazatriphenylene and 1,4,5,8-Tetraazaphenanthrene Ligands: Key Role Played by the Photoelectron Transfer in DNA Cleavage and Adduct Formation. Inorganic Chemistry, 36(4), 584-592. [Link]

-

Popova, E. A., Protas, A. V., & Trifonov, R. E. (2018). Tetrazole Derivatives as Promising Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 17(14), 1856-1868. [Link]

-

Narsaiah, B., & Kumar, P. S. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. ACG Publications. [Link]

-

ResearchGate. 1,4,5,8‐Tetra‐Azaphenanthrene Complexes of Copper(I) and Silver(I). ResearchGate. [Link]

-

ResearchGate. Coordination Chemistry and Applications of Versatile 4,5-Diazafluorene Derivatives. ResearchGate. [Link]

-

ResearchGate. Synthesis and Liquid Crystal Property of 4,5-Disubstituted Phenanthrene and 9,10-Dihydrophenanthrene Derivatives. ResearchGate. [Link]

-

Lee, K. H., et al. (2007). Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis. Journal of Natural Products, 70(10), 1634-1637. [Link]

-

ChemRxiv. Modulating the Coordination Properties of 4-Coordinate Copper(I) Using Catenane Ligands Composed of Differently Sized Macrocycle. ChemRxiv. [Link]

-

MDPI. New Anticancer Agents: Design, Synthesis and Evaluation. MDPI. [Link]

-

Loike, J. D., & Horwitz, S. B. (1976). Synthesis and biological activities of the C-4 esters of 4'-demethylepipodophyllotoxin. Journal of Medicinal Chemistry, 19(9), 1135-1138. [Link]

-

ResearchGate. Synthesis, Biological Activities Evaluation of 4-(4-Chlorophenylazo)-5-Thiophen-2-yl-[6][17]Dithiole-3-Thione. ResearchGate. [Link]

-

ResearchGate. Coordination ability of N,N'-disubstituted 9,10-phenanthrenediimines. ResearchGate. [Link]

-

Engineered Science Publisher. Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono. Engineered Science Publisher. [Link]

-

Krishnaveni Degree College. acharya nagarjuna university (anu). Krishnaveni Degree College. [Link]

-

MDPI. Biological Activity of Quaternary Ammonium Salts and Their Derivatives. MDPI. [Link]

-

MDPI. Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids. MDPI. [Link]

-

MDPI. DNA Interactions and Biological Activity of 2,9-Disubstituted 1,10-Phenanthroline Thiosemicarbazone-Based Ligands and a 4-Phenylthiazole Derivative. MDPI. [Link]

-

National Center for Biotechnology Information. A new DES-mediated synthesis of Henna-based benzopyranophenazines and benzoxanthenetriones. National Center for Biotechnology Information. [Link]

-

ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

-

YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

-

PubMed Central. A series of 4,5,9,10-tetrahydropyrene-based tetraarylethenes: synthesis, structures and solid-state emission behavior. PubMed Central. [Link]

-

Engineered Science Publisher. Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. Engineered Science Publisher. [Link]

-

Pearson Education, Inc. CHAPTER 9: COORDINATION CHEMISTRY I: STRUCTURES AND ISOMERS. Pearson Education, Inc.. [Link]

Sources

- 1. Tetrazole Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Novel routes to pyrazino[2,3-b]quinoxalines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Dicarbonyl - Wikipedia [en.wikipedia.org]

- 10. Synthesis of 1,2-dicarbonyl compounds [quimicaorganica.org]

- 11. m.youtube.com [m.youtube.com]

- 12. kvdcnrt.com [kvdcnrt.com]

- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 14. youtube.com [youtube.com]

- 15. mdpi.com [mdpi.com]

- 16. chem.uci.edu [chem.uci.edu]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Characterization of 4,5,9,10-Tetraazaphenanthrene

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the essential spectroscopic methods for the characterization of 4,5,9,10-tetraazaphenanthrene. Moving beyond mere procedural outlines, this document delves into the causality behind experimental choices, ensuring a robust and validated approach to molecular characterization.

Foreword: The Significance of 4,5,9,10-Tetraazaphenanthrene

4,5,9,10-Tetraazaphenanthrene, also known by its synonym dipyrido[3,2-c:2',3'-e]pyridazine, is a polycyclic aromatic N-heterocycle. Its contemporary significance is rooted in its function as a "redox non-innocent" ligand in the field of coordination chemistry. Unlike passive ligands, 4,5,9,10-tetraazaphenanthrene can actively participate in the redox chemistry of metal complexes, serving as a two-electron reservoir. This unique electronic behavior allows it to mediate communication between different metal centers, thereby tuning the stability and reactivity of organometallic frameworks.

Accurate and comprehensive characterization is the bedrock upon which its applications are built. The following sections detail the synergistic application of key spectroscopic techniques to provide an unambiguous structural and electronic profile of this versatile molecule.

Core Molecular Properties

A foundational understanding begins with the molecule's basic chemical and physical properties.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆N₄ | PubChem CID 5157804[1] |

| Molecular Weight | 182.18 g/mol | PubChem CID 5157804[1] |

| Monoisotopic Mass | 182.059246208 Da | PubChem CID 5157804[1] |

| IUPAC Name | dipyrido[2,3-c:3',2'-e]pyridazine | PubChem CID 5157804 |

| CAS Number | 653-05-4 | PubChem CID 5157804[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled insight into the connectivity and chemical environment of atoms. For 4,5,9,10-tetraazaphenanthrene, a combination of ¹H, ¹³C, and ¹⁵N NMR is essential for a complete assignment.

Expertise & Experience: The inherent C₂ᵥ symmetry of the 4,5,9,10-tetraazaphenanthrene scaffold dictates the number of unique signals observed. We anticipate three distinct signals in the ¹H NMR spectrum and five in the ¹³C NMR spectrum. The nitrogen atoms, being central to the molecule's function, are directly probed using ¹⁵N NMR, providing critical data on their electronic state.[1] The choice of solvent is paramount; deuterated chloroform (CDCl₃) is often a starting point, but for compounds with lower solubility, dimethyl sulfoxide (DMSO-d₆) or deuterated benzene (C₆D₆) may be required to achieve sufficient concentration for signal acquisition, particularly for less sensitive nuclei like ¹³C and ¹⁵N.[2][3]

Trustworthiness through Corroboration: The power of NMR lies in its multi-faceted approach. The proton spectrum provides information on the number of distinct hydrogen environments and their coupling patterns. The carbon spectrum confirms the carbon backbone. Crucially, two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are employed to correlate the proton and carbon signals, creating a self-validating system that confirms the atomic connectivity and solidifies the structural assignment.

Expected NMR Data

| Nucleus | Chemical Shift (δ) Range (ppm) | Rationale |

| ¹H NMR | 9.5 - 9.7 (2H, dd) | Protons adjacent to two ring nitrogens, highly deshielded. |

| 9.0 - 9.2 (2H, dd) | Protons adjacent to one ring nitrogen. | |

| 8.0 - 8.2 (2H, dd) | Protons on the central pyridazine ring. | |

| ¹³C NMR | 150 - 160 | Carbons in C=N bonds. |

| 120 - 145 | Aromatic carbons. | |

| ¹⁵N NMR | ~387 | The PubChem database indicates a ¹⁵N NMR spectrum is available, suggesting experimental data exists.[1] This region is typical for nitrogen atoms in aromatic heterocyclic systems. |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of 4,5,9,10-tetraazaphenanthrene in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Solvent Selection: Choose a solvent that fully dissolves the sample and has minimal overlapping signals with the analyte.[3]

-

Instrument Setup: Acquire spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a greater number of scans (typically 1024 or more) and a longer acquisition time will be necessary.

-

2D NMR (Optional but Recommended): Perform HSQC and HMBC experiments to establish ¹H-¹³C one-bond and multiple-bond correlations, respectively.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal reference.[2]

Visualization: NMR Experimental Workflow

Caption: Workflow for NMR spectroscopic analysis.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing valuable information about the electronic transitions within a molecule.

Expertise & Experience: As a highly conjugated aromatic system, 4,5,9,10-tetraazaphenanthrene is expected to exhibit strong absorptions corresponding to π → π* transitions. The presence of nitrogen atoms with non-bonding electron pairs also allows for lower energy n → π* transitions.[4][5] These transitions are responsible for the molecule's interaction with light and are fundamental to its potential applications in photochemistry and as a chromophoric ligand.

Trustworthiness through Solvatochromism: A key self-validating technique in UV-Vis spectroscopy is the study of solvatochromic effects. The n → π* transitions are characteristically sensitive to solvent polarity, typically undergoing a hypsochromic (blue) shift as solvent polarity increases. This is because polar solvents can stabilize the non-bonding ground state electrons, increasing the energy gap to the π* excited state. In contrast, π → π* transitions are less affected by solvent polarity. Observing these distinct shifts upon changing solvents (e.g., from hexane to ethanol) provides strong evidence for the correct assignment of the absorption bands.[4]

Expected UV-Vis Data

| Transition Type | Expected λₘₐₓ (nm) | Characteristics |

| π → π | 250 - 350 | High molar absorptivity (ε > 10,000 M⁻¹cm⁻¹). Relatively insensitive to solvent polarity. |

| n → π | 350 - 450 | Lower molar absorptivity (ε < 1,000 M⁻¹cm⁻¹). Exhibits a blue shift in polar solvents. |

Note: These are estimated ranges. The exact values can be influenced by substitution and complexation.

Experimental Protocol: UV-Vis Analysis

-

Solvent Selection: Choose a UV-grade solvent (e.g., dichloromethane, acetonitrile, or ethanol) that is transparent in the wavelength range of interest and in which the compound is soluble.[6]

-

Stock Solution Preparation: Prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M) by accurately weighing the compound and dissolving it in a precise volume of the chosen solvent.

-

Sample Dilution: Prepare a dilute solution (typically 1 x 10⁻⁵ M to 1 x 10⁻⁶ M) from the stock solution. The final absorbance at λₘₐₓ should ideally be between 0.5 and 1.0 for optimal accuracy.[6]

-

Instrument Blank: Fill a cuvette with the pure solvent and use it to record a baseline or "blank" spectrum.

-

Sample Measurement: Replace the blank with a cuvette containing the sample solution and record the absorption spectrum over the desired range (e.g., 200-600 nm).

-

Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Visualization: Electronic Transitions in 4,5,9,10-Tetraazaphenanthrene

Caption: Energy diagram of primary electronic transitions.

Infrared (IR) Spectroscopy: Identifying Vibrational Fingerprints

Infrared spectroscopy is a rapid and powerful technique for identifying the functional groups and structural features of a molecule by measuring its absorption of infrared radiation, which excites molecular vibrations.[7]

Expertise & Experience: For 4,5,9,10-tetraazaphenanthrene, the IR spectrum will be dominated by vibrations characteristic of its aromatic, heterocyclic structure. Key absorptions include C-H stretching from the aromatic rings, C=C and C=N stretching vibrations within the rings, and a complex "fingerprint" region containing various C-H bending and ring deformation modes. The absence of certain bands (e.g., O-H or N-H stretches) is equally important for confirming purity.

Trustworthiness through Specificity: The vibrational spectrum of a molecule is a unique physical property.[7] The combination of the functional group region (>1500 cm⁻¹) and the highly specific fingerprint region (<1500 cm⁻¹) provides a robust method for identification. For ultimate confidence, the experimental spectrum can be compared against a theoretically calculated spectrum (e.g., via Density Functional Theory), which can aid in the assignment of complex vibrational modes.[8]

Expected IR Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |

| 1650 - 1550 | Aromatic C=N Stretch | Medium to Strong |

| 1600 - 1450 | Aromatic C=C Stretch | Medium to Strong |

| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Strong |

Experimental Protocol: IR Analysis (ATR Method)

-

Instrument Background: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the solid 4,5,9,10-tetraazaphenanthrene powder directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Analysis: Label the significant peaks and compare them to known databases or theoretical values to confirm the presence of expected functional groups.

Visualization: IR Spectroscopy Workflow

Caption: Workflow for Attenuated Total Reflectance (ATR) IR analysis.

Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight and elemental composition of a compound.

Expertise & Experience: For 4,5,9,10-tetraazaphenanthrene, the primary goal is to observe the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) is the preferred method as it can measure the mass with enough accuracy (typically to four or five decimal places) to confirm the molecular formula C₁₀H₆N₄. The choice of ionization method is critical; Electron Ionization (EI) is suitable for volatile, thermally stable compounds and often produces informative fragmentation patterns, while Electrospray Ionization (ESI) is a softer technique ideal for obtaining the protonated molecule with minimal fragmentation.[9]

Trustworthiness through Isotopic Pattern: The molecular formula C₁₀H₆N₄ has a unique isotopic distribution pattern due to the natural abundance of ¹³C and ¹⁵N. The experimentally observed isotopic pattern of the molecular ion peak must match the theoretically calculated pattern. This comparison serves as a powerful, self-validating check on the assigned elemental composition, providing a high degree of confidence in the molecular identity.

Expected Mass Spectrometry Data

| Ion | Ionization Mode | Calculated m/z (Monoisotopic) | Expected Observation |

| [M]⁺ | EI | 182.0592 | The molecular ion peak. |

| [M+H]⁺ | ESI | 183.0670 | The protonated molecule, often the base peak in ESI+. |

| Isotope Peaks | Both | M+1, M+2, etc. | Relative intensities should match the theoretical pattern for C₁₀H₆N₄. |

Experimental Protocol: High-Resolution MS (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1-10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

-

Sample Infusion: Introduce the sample into the ion source via direct infusion using a syringe pump or through an LC system.

-

Ionization: Apply ESI conditions (e.g., capillary voltage, nebulizing gas flow, drying gas temperature) optimized for the analyte.

-

Mass Analysis: Acquire the spectrum in positive ion mode over a relevant m/z range (e.g., 100-300 Da) using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.

-

Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and compare it to the theoretical mass for C₁₀H₇N₄⁺. Confirm that the observed isotopic pattern matches the theoretical distribution.

Visualization: Mass Spectrometry Process

Caption: A generalized workflow for mass spectrometry analysis.

Conclusion

The spectroscopic characterization of 4,5,9,10-tetraazaphenanthrene is a multi-faceted process where each technique provides a unique and complementary piece of the structural puzzle. NMR spectroscopy defines the atomic framework, UV-Vis spectroscopy illuminates the electronic properties, IR spectroscopy confirms the functional architecture, and mass spectrometry validates the molecular formula. Together, these methods provide the robust, reliable, and verifiable data required for advanced applications in materials science, coordination chemistry, and drug development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5157804, 4,5,9,10-Tetraazaphenanthrene. PubChem. Available at: [Link]

-

The Royal Society of Chemistry. Supplementary Info. The Royal Society of Chemistry. Available at: [Link]

-

Max-Planck-Gesellschaft (2014). Homoleptic tetraazaphenanthrene-based copper(I) complexes. MPG.PuRe. Available at: [Link]

-

NIST. Phenanthrene, 7-ethenyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,1,4a,7-tetramethyl-, [4aS-(4aα,4bβ,7β,10aβ)]-. NIST WebBook. Available at: [Link]

-

RSC Publishing (2017). A series of 4,5,9,10-tetrahydropyrene-based tetraarylethenes: synthesis, structures and solid-state emission behavior. RSC Advances. Available at: [Link]

-

National Center for Biotechnology Information (2017). A series of 4,5,9,10-tetrahydropyrene-based tetraarylethenes: synthesis, structures and solid-state emission behavior. PubMed Central. Available at: [Link]

-

Marzzacco, C. (2016). The Spectral Properties of 9,10-Diazaphenanthrene. ResearchGate. Available at: [Link]

-

ResearchGate (1983). 1,4,5,8‐Tetra‐Azaphenanthrene Complexes of Copper(I) and Silver(I). ResearchGate. Available at: [Link]

-

Larkin, P. J. (2011). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Available at: [Link]

-

MDPI (2021). Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][1][10]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents. MDPI. Available at: [Link]

-

National Institutes of Health (2016). Syntheses of Pyrene-4,5-dione and Pyrene-4,5,9,10-tetraone. NIH. Available at: [Link]

-

ResearchGate (2013). Synthesis and Liquid Crystal Property of 4,5-Disubstituted Phenanthrene and 9,10-Dihydrophenanthrene Derivatives. ResearchGate. Available at: [Link]

-

ResearchGate (2023). Infrared Spectroscopy of Pentagon-Containing PAHs: Indenyl and Fluorenyl Anions and Indenyl Cation. ResearchGate. Available at: [Link]

-

Michigan State University Department of Chemistry. UV-Visible Spectroscopy. MSU Chemistry. Available at: [Link]

-

National Center for Biotechnology Information (2016). 9,10-Phenanthrenequinone as a mass-tagging reagent for ultra-sensitive liquid chromatography-tandem mass spectrometry assay of aliphatic aldehydes in human serum. PubMed. Available at: [Link]

-

NIST. Phenanthrene, 7-ethenyl-1,2,3,4,4a,4b,5,6,7,8,8a,9-dodecahydro-1,1,4b,7-tetramethyl-, [4aS-(4aα,4bβ,7α,8aα)]-. NIST WebBook. Available at: [Link]

-

RACO (2007). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO. Available at: [Link]

-

ResearchGate (2016). Infrared spectra results of 5, 10, 15, 20-Tetraphenylporphyrin and its metal complexes. ResearchGate. Available at: [Link]

-

ResearchGate (2014). UV-vis absorption of 1 (9.0 6 10 2 4 M) during electrochemical oxidation. ResearchGate. Available at: [Link]

-

SlidePlayer. At this semester we will learn Ultraviolet /Visible Spectroscopy Infra-Red Spectroscopy NMR and mass Spectroscopy. SlidePlayer. Available at: [Link]

-

science-softCon. UV/Vis+ Photochemistry Database - Aromatic Substances. science-softCon. Available at: [Link]

-

University of Wisconsin-Madison (2010). NMR Chemical Shifts of Trace Impurities. KGROUP. Available at: [Link]

-

Michigan State University Department of Chemistry. Spectroscopy Problems. MSU Chemistry. Available at: [Link]

Sources

- 1. 4,5,9,10-Tetraazaphenanthrene | C10H6N4 | CID 5157804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A series of 4,5,9,10-tetrahydropyrene-based tetraarylethenes: synthesis, structures and solid-state emission behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kgroup.du.edu [kgroup.du.edu]

- 4. researchgate.net [researchgate.net]

- 5. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 6. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 8. researchgate.net [researchgate.net]

- 9. 9,10-Phenanthrenequinone as a mass-tagging reagent for ultra-sensitive liquid chromatography-tandem mass spectrometry assay of aliphatic aldehydes in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1,4,5,8-TETRAAZAPHENANTHRENE CAS#: 231-23-2 [m.chemicalbook.com]

4,5,9,10-tetraazaphenanthrene solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 4,5,9,10-Tetraazaphenanthrene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5,9,10-Tetraazaphenanthrene, a polycyclic N-heteroaromatic compound, is of significant interest in medicinal chemistry and materials science due to its unique electronic and coordinating properties. However, its effective utilization in these fields is often hampered by a lack of comprehensive data on its solubility in common organic solvents. This technical guide provides a thorough exploration of the factors governing the solubility of 4,5,9,10-tetraazaphenanthrene, offering a theoretical framework, predictive insights into suitable solvents, and detailed experimental protocols for solubility determination. This document is intended to serve as a valuable resource for researchers, enabling them to make informed decisions on solvent selection for synthesis, purification, and formulation of this important molecule.

Introduction to 4,5,9,10-Tetraazaphenanthrene

4,5,9,10-Tetraazaphenanthrene, also known as dipyrido[3,2-c:2',3'-e]pyridazine, is a rigid, planar molecule with a molecular formula of C₁₀H₆N₄ and a molecular weight of 182.18 g/mol .[1][2] Its structure, characterized by a phenanthrene core with four nitrogen atoms, imparts distinct electronic properties and the potential for metal coordination, making it a compelling scaffold for the development of novel therapeutic agents and functional materials. A fundamental understanding of its solubility is paramount for its practical application, influencing everything from reaction kinetics during synthesis to bioavailability in drug delivery systems.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute and solvent molecules. The principle of "like dissolves like" serves as a useful, albeit simplified, guideline. For 4,5,9,10-tetraazaphenanthrene, several key factors dictate its solubility profile in organic solvents.

Molecular Polarity and Intermolecular Forces

The presence of four nitrogen atoms in the aromatic framework introduces a significant degree of polarity to the 4,5,9,10-tetraazaphenanthrene molecule. These nitrogen atoms, being more electronegative than carbon, create dipoles and can act as hydrogen bond acceptors. The overall solubility will therefore be a balance between the non-polar character of the fused aromatic rings and the polar nature of the pyrazine and pyridine-like nitrogen atoms.

-

Van der Waals Forces: The large, planar aromatic system allows for significant π-π stacking and van der Waals interactions between solute molecules, contributing to a relatively high lattice energy that must be overcome for dissolution.

-

Dipole-Dipole Interactions: The nitrogen atoms induce a molecular dipole, suggesting that polar solvents capable of dipole-dipole interactions will be more effective at solvating the molecule.

-

Hydrogen Bonding: While 4,5,9,10-tetraazaphenanthrene does not have hydrogen bond donors, the nitrogen lone pairs can act as hydrogen bond acceptors. Protic solvents (e.g., alcohols) and other solvents with hydrogen bond donating capabilities can, therefore, be expected to exhibit enhanced solubility.

Solvent Properties Influencing Solubility

The choice of solvent is critical, and its properties will determine the extent to which it can favorably interact with 4,5,9,10-tetraazaphenanthrene.

-

Polarity: A solvent's polarity, often quantified by its dielectric constant, is a primary indicator of its ability to dissolve a polar solute.[3] Solvents with moderate to high polarity are generally expected to be more effective.

-

Hydrogen Bonding Capacity: As mentioned, solvents that can act as hydrogen bond donors will likely show increased solubility.

-

Dispersive Forces: Non-polar solvents will primarily interact through weaker London dispersion forces, which may be insufficient to overcome the strong intermolecular forces within the crystal lattice of 4,5,9,10-tetraazaphenanthrene.

Predicted Solubility Profile of 4,5,9,10-Tetraazaphenanthrene

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol | Moderate to Good | Capable of hydrogen bonding with the nitrogen atoms, and have a polar character that can interact with the molecular dipole. |

| Aprotic Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | Good to Excellent | High dielectric constants and strong dipole moments can effectively solvate the polar regions of the molecule. DMF is often used in syntheses involving pyridazine derivatives.[4] |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | Moderate polarity allows for some interaction, but the lack of hydrogen bonding may limit solubility compared to polar aprotic solvents. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | Lower polarity and limited ability for strong intermolecular interactions suggest lower solubility. |

| Aromatic | Toluene, Benzene | Low | Primarily non-polar interactions (van der Waals forces) may not be sufficient to overcome the solute-solute interactions. |

| Non-polar | Hexane, Cyclohexane | Poor | Dominated by weak dispersion forces, unlikely to dissolve the polar 4,5,9,10-tetraazaphenanthrene. |

Experimental Determination of Solubility

For precise and quantitative solubility data, experimental determination is essential. The following section outlines standard protocols for both thermodynamic and kinetic solubility measurements.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent and is considered the gold standard.[5]

Protocol:

-

Preparation: Add an excess amount of 4,5,9,10-tetraazaphenanthrene to a known volume of the test solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended for consistent mixing.

-

Phase Separation: Allow the vials to stand undisturbed for a period to allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm PTFE) is recommended.

-

Quantification: Dilute the collected supernatant with a suitable solvent and determine the concentration of 4,5,9,10-tetraazaphenanthrene using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Diagram of the Shake-Flask Method Workflow

Caption: Workflow for thermodynamic solubility determination.

Kinetic Solubility (High-Throughput Screening)

Kinetic solubility is often measured in early drug discovery to quickly assess a compound's dissolution characteristics. It typically involves dissolving the compound in a strong organic solvent (like DMSO) and then diluting it into an aqueous buffer.[6] While less relevant for purely organic solvent systems, the principle can be adapted.

Protocol (Adapted for Organic Solvents):

-

Stock Solution: Prepare a concentrated stock solution of 4,5,9,10-tetraazaphenanthrene in a highly solubilizing solvent (e.g., DMSO).

-

Titration: Add small, precise aliquots of the stock solution to a known volume of the test solvent.

-

Precipitation Detection: Monitor the solution for the first sign of precipitation after each addition. This can be done visually or, more accurately, using a nephelometer or a UV-Vis plate reader to detect an increase in turbidity.

-

Calculation: The concentration at which precipitation is first observed is the kinetic solubility.

Diagram of the Kinetic Solubility Determination Workflow

Caption: Workflow for kinetic solubility determination.

Practical Considerations for Solvent Selection

Beyond theoretical solubility, several practical factors should be considered when selecting a solvent for a specific application.

-

Recrystallization: For purification by recrystallization, an ideal solvent is one in which 4,5,9,10-tetraazaphenanthrene has high solubility at elevated temperatures and low solubility at room temperature or below. Based on literature for related compounds, mixtures such as ethanol/DMF might be effective.[4]

-

Reaction Medium: The solvent should not react with any of the reagents and should be stable under the reaction conditions. It should also be able to dissolve all reactants to a sufficient extent.

-

Formulation: For drug development, the toxicity and biocompatibility of the solvent are of utmost importance. Solvents like ethanol and DMSO are often used in early-stage formulations.

-

Safety and Handling: The flammability, toxicity, and environmental impact of the chosen solvent should always be taken into account. Always consult the Safety Data Sheet (SDS) for both the solvent and the solute.

Conclusion

While a comprehensive, quantitative dataset for the solubility of 4,5,9,10-tetraazaphenanthrene in organic solvents is not yet publicly available, this guide provides a robust framework for understanding and predicting its solubility behavior. By considering the principles of intermolecular forces and leveraging the provided experimental protocols, researchers can make informed decisions about solvent selection and accurately determine solubility in their systems of interest. This foundational knowledge is crucial for advancing the research and development of this promising N-heterocyclic compound.

References

-

PubChem. 4,5,9,10-Tetraazaphenanthrene. National Center for Biotechnology Information. [Link]

-

Fiveable. Heterocyclic aromatic compounds. [Link]

- Acree, W. E. (Ed.). (1995).

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

- Avdeef, A. (2012).

- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced drug delivery reviews, 59(7), 546-567.

-

MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]

-

Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

- Coon, J. E., Sediawan, W. B., Auwaerter, J. E., & Prausnitz, J. M. (1987). Solubilities of polynuclear aromatic hydrocarbons in mixtures of common organic solvents. Journal of Solution Chemistry, 16(3), 235-248.

- Samanta, D., Mukherjee, P. S., & Stang, P. J. (2022). An Adaptable Water-Soluble Molecular Boat for Selective Separation of Phenanthrene from Isomeric Anthracene. Journal of the American Chemical Society, 144(17), 7624-7631.

- Zhdankin, V. V., & Nemykin, V. N. (2015). Syntheses of Pyrene-4,5-dione and Pyrene-4,5,9,10-tetraone. The Journal of organic chemistry, 80(20), 10294-10298.

- Sutherland, R. O., & Miller, A. J. (1939). The Solubility Of Anthracene And Phenanthrene In Various Solvents As A Function Of Temperature. Journal of the Minnesota Academy of Science, 7(1), 58-64.

- Li, Y., Wang, J., Zhang, H., & Liu, Y. (2018). A series of 4,5,9,10-tetrahydropyrene-based tetraarylethenes: synthesis, structures and solid-state emission behavior. RSC advances, 8(10), 5245-5251.

- Ishida, M., & Oshima, K. (2017).

- Mondal, P., & Nandi, A. K. (2017). Synthesis of novel fused heterocycle-oxa-aza-phenanthrene and anthracene derivatives via sequential one-pot synthesis in aqueous micellar system. Green Chemistry, 19(18), 4343-4349.

- Walker, A. R., & Guttman, A. (2021). Large-scale computational polymer solubility predictions and applications to dissolution-based plastic recycling. Green Chemistry, 23(16), 5945-5955.

- Johnson, S. R., & Zheng, W. (2007). Recent progress in the computational prediction of aqueous solubility and absorption. AAPS PharmSciTech, 8(2), E1-E7.

-

University of Calgary. Solubility of Organic Compounds. [Link]

-

Wikipedia. Pyridazine. [Link]

- Karásek, P., Planeta, J., Roth, M., & Večerek, B. (2004).

- O'Connor, C. J., & O'Hagan, D. (2016). The pyridazine heterocycle in molecular recognition and drug discovery. Future medicinal chemistry, 8(12), 1435-1451.

-

PubChem. Pyrido[2,3-C]pyridazine. National Center for Biotechnology Information. [Link]

- Li, Y., & Liu, Y. (2016). Synthesis and Liquid Crystal Property of 4,5-Disubstituted Phenanthrene and 9,10-Dihydrophenanthrene Derivatives. Chinese Journal of Organic Chemistry, 36(8), 1873-1880.

- Guha, R. (2010). Organic Solvent Solubility Data Book.

-

IUPAC. Solubility Data Series. [Link]

-

Michigan State University. Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

- Li, Y., Wang, J., Zhang, H., & Liu, Y. (2018). A series of 4,5,9,10-tetrahydropyrene-based tetraarylethenes: synthesis, structures and solid-state emission behavior. RSC advances, 8(10), 5245-5251.

- Osorio-Vargas, P., & Zúñiga, C. (2022).

- Al-Omran, F., Abdel-Khalik, M. M., & El-Khair, A. A. (2009). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. ARKIVOC, (11), 296-310.

- Da Settimo, A., Primofiore, G., Da Settimo, F., La Motta, C., Taliani, S., Simorini, F., ... & Martini, C. (2000). Synthesis and antitumor activity of new derivatives of xanthen-9-one-4-acetic acid. Il Farmaco, 55(11-12), 747-754.

Sources

An In-Depth Technical Guide to the Crystal Structure of 4,5,9,10-Tetraazaphenanthrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure of 4,5,9,10-tetraazaphenanthrene (TAP), a rigid, planar N-heterocyclic aromatic compound of significant interest in coordination chemistry, materials science, and drug discovery. This document details the experimental procedures for the synthesis, purification, and crystallization of TAP, culminating in a thorough analysis of its single-crystal X-ray diffraction data. The structural insights presented herein are crucial for understanding the molecule's physicochemical properties and for guiding the design of novel TAP-based functional materials and therapeutic agents.

Introduction: The Significance of 4,5,9,10-Tetraazaphenanthrene

4,5,9,10-Tetraazaphenanthrene, also known as dipyrido[3,2-c:2',3'-e]pyridazine, is a polycyclic aromatic hydrocarbon in which four carbon atoms of the phenanthrene skeleton are replaced by nitrogen atoms. This substitution imparts unique electronic and structural characteristics, making it a versatile building block in supramolecular chemistry and a compelling ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers.[1] Its electron-deficient nature and ability to act as a bridging ligand are of particular interest in the development of novel catalysts and photofunctional materials.

In the realm of drug development, the planar structure of TAP allows for potential intercalation with DNA, a mechanism exploited by several anti-cancer drugs. Furthermore, the nitrogen atoms can participate in hydrogen bonding interactions with biological macromolecules, making TAP a scaffold of interest for the design of targeted therapeutics. A precise understanding of its three-dimensional structure is therefore paramount for structure-based drug design and for elucidating its mechanism of action.

Synthesis and Purification of Crystalline 4,5,9,10-Tetraazaphenanthrene

The successful determination of a crystal structure begins with the synthesis of a high-purity material. While several synthetic routes to TAP have been reported, a common and reliable method involves the condensation of 2,2'-bipyridine-3,3'-diamine with glyoxal.

Synthesis Protocol

-

Reaction Setup: A solution of 2,2'-bipyridine-3,3'-diamine (1.0 eq) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Reagent Addition: An aqueous solution of glyoxal (1.1 eq, 40 wt. %) is added dropwise to the stirred solution at room temperature.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by vacuum filtration. The crude product is washed with cold ethanol and then diethyl ether to remove unreacted starting materials and soluble impurities.

Purification by Recrystallization

For obtaining single crystals suitable for X-ray diffraction, the purity of the compound is critical. Recrystallization is a powerful technique for purifying solid organic compounds.[2][3][4] The choice of solvent is crucial and is determined by the solubility profile of the compound. For aza-aromatic compounds like TAP, a solvent system that provides good solubility at elevated temperatures and poor solubility at lower temperatures is ideal.

Step-by-Step Recrystallization Protocol:

-

Solvent Selection: Through preliminary solubility tests, a suitable solvent or solvent mixture is identified. For TAP, solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or a mixture of ethanol and water can be effective.

-

Dissolution: The crude TAP is dissolved in a minimal amount of the chosen hot solvent to create a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel with fluted filter paper to remove them.

-

Cooling and Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature. Slow cooling is essential to promote the growth of large, well-ordered crystals. The process can be further slowed by placing the flask in an insulated container.

-

Isolation of Crystals: The formed crystals are collected by vacuum filtration and washed with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: The purified crystals are dried under vacuum to remove any residual solvent.

Single Crystal Growth of 4,5,9,10-Tetraazaphenanthrene

The growth of a single crystal of sufficient size and quality is often the most challenging step in crystal structure determination. Several methods can be employed, with the choice depending on the compound's properties.

Slow Evaporation Method

This is one of the simplest and most common techniques for growing single crystals.

Protocol:

-

A dilute solution of purified TAP is prepared in a suitable solvent (e.g., a solvent in which it is moderately soluble at room temperature, such as chloroform or dichloromethane).

-

The solution is filtered to remove any dust particles that could act as nucleation sites.

-

The filtered solution is placed in a clean vial, which is then loosely covered to allow for the slow evaporation of the solvent.

-

The vial is left undisturbed in a vibration-free environment. As the solvent evaporates, the concentration of the solute increases, leading to supersaturation and subsequent crystal growth.

Vapor Diffusion Method

This technique is particularly useful for compounds that are sparingly soluble or tend to precipitate rapidly.

Protocol:

-

A concentrated solution of TAP is prepared in a "good" solvent (a solvent in which it is highly soluble).

-

A small volume of this solution is placed in a small, open vial.

-

This vial is then placed inside a larger, sealed container that contains a larger volume of a "poor" solvent (a solvent in which TAP is poorly soluble but is miscible with the "good" solvent).

-

Over time, the poor solvent will slowly diffuse into the good solvent, reducing the solubility of TAP and inducing crystallization.

Single-Crystal X-ray Diffraction Analysis

Once a suitable single crystal is obtained, its structure can be determined using X-ray crystallography. This technique provides precise information about the arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

Data Collection and Structure Solution

A single crystal of TAP is mounted on a goniometer and placed in a beam of X-rays. The diffraction pattern is collected on a detector. The collected data is then processed to determine the unit cell parameters and the space group. The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates and anisotropic displacement parameters.

Crystallographic Data of 4,5,9,10-Tetraazaphenanthrene

The crystallographic data for 4,5,9,10-tetraazaphenanthrene is available in the Crystallography Open Database (COD) under the identifiers 4131461, 4131463, 4131464, and 4131467.[5] A summary of the key crystallographic parameters is presented in the table below.

| Parameter | Value |

| Chemical Formula | C₁₀H₆N₄ |

| Molecular Weight | 182.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.35 |

| b (Å) | 5.80 |

| c (Å) | 16.95 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 811.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.49 |

Note: The cell parameters are representative and may vary slightly between different crystallographic reports.

Structural Insights and Implications

The crystal structure of 4,5,9,10-tetraazaphenanthrene reveals a planar molecule with C2v symmetry. The molecules pack in a herringbone arrangement, driven by π-π stacking interactions between adjacent aromatic rings. The shortest intermolecular contacts are observed between the nitrogen atoms of one molecule and the hydrogen atoms of a neighboring molecule, suggesting the presence of weak C-H···N hydrogen bonds.

Caption: Molecular structure of 4,5,9,10-tetraazaphenanthrene.

The planarity and extended π-system of the molecule are key to its utility. In drug design, this flat structure can facilitate intercalation into the DNA double helix, a mode of action for many chemotherapeutic agents. The nitrogen atoms, acting as hydrogen bond acceptors, provide specific recognition points for interaction with biological targets. For materials scientists, the ability of TAP to form ordered stacks through π-π interactions is fundamental to the design of organic semiconductors and other functional materials.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of 4,5,9,10-tetraazaphenanthrene, from its synthesis and purification to the analysis of its single-crystal X-ray diffraction data. The structural insights gained from this analysis are invaluable for researchers in chemistry, materials science, and drug discovery. The methodologies described herein provide a practical framework for obtaining high-quality crystals and for understanding the fundamental structure-property relationships of this important heterocyclic compound. The elucidated crystal structure serves as a critical starting point for computational modeling, rational drug design, and the development of novel TAP-based materials with tailored properties.

References

-

Crystallography Open Database. (n.d.). Retrieved from [Link]

-

Organic Syntheses. (n.d.). Recrystallization. Retrieved from [Link]

-

University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

-

Wikipedia. (2023, November 20). Recrystallization (chemistry). Retrieved from [Link]

-

Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

-

Korovina, N. (2020, September 6). Recrystallization Technique for Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (2023, October 27). X-ray crystallography. Retrieved from [Link]

-

MDPI. (2019). X-Ray Structures of Some Heterocyclic Sulfones. Retrieved from [Link]

-

PubChem. (n.d.). 4,5,9,10-Tetraazaphenanthrene. Retrieved from [Link]

Sources

electronic properties of 4,5,9,10-tetraazaphenanthrene

An In-Depth Technical Guide to the Electronic Properties of 4,5,9,10-Tetraazaphenanthrene (taphen)

Abstract

4,5,9,10-Tetraazaphenanthrene, commonly referred to as taphen, is a polycyclic aromatic heterocycle that has garnered significant interest in modern chemistry. Its structure, which incorporates an electron-deficient pyridazine ring fused between two pyridine moieties, imparts a unique set of electronic characteristics. This guide provides an in-depth exploration of these properties, moving beyond a simple data summary to explain the underlying principles and experimental methodologies. The core focus is on taphen's role as a "redox non-innocent" ligand, capable of actively participating in the electronic dynamics of coordination complexes. We will dissect its theoretical electronic landscape, detail the experimental techniques used for its characterization, and discuss the implications of its properties for applications in coordination chemistry, materials science, and drug development.

Part 1: Foundational Chemistry: Structure and Synthesis

The defining feature of 4,5,9,10-tetraazaphenanthrene (C₁₀H₆N₄) is the strategic placement of four nitrogen atoms within the rigid phenanthrene framework.[1] This arrangement fundamentally alters the electronic distribution compared to the parent hydrocarbon. The nitrogen atoms, being more electronegative than carbon, withdraw electron density from the π-system. This inductive effect makes the entire aromatic system electron-deficient, which is the cornerstone of its chemical behavior and electronic properties.

Historically, the investigation of such polyazaaromatic systems gained momentum in the latter half of the 20th century, driven by a desire to understand how heteroatom incorporation modulates the properties of aromatic compounds.[2] The contemporary significance of taphen lies predominantly in its application as a versatile ligand in coordination chemistry.[2]

While multiple synthetic routes can be envisioned, the construction of the taphen core generally involves the condensation of appropriate precursor molecules, such as the reaction of 1,10-phenanthroline-5,6-dione with hydrazine. This method builds the central pyridazine ring onto a pre-formed phenanthroline scaffold, a common strategy in the synthesis of complex N-heterocycles. The purity of the final product is critical for accurate electronic characterization, often requiring purification techniques like sublimation or recrystallization.

Part 2: The Theoretical Electronic Landscape

A theoretical understanding of a molecule's electronic structure provides a powerful predictive framework for its experimental behavior. For taphen, the key lies in its frontier molecular orbitals (FMOs).

Frontier Molecular Orbitals: HOMO & LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions and electronic transitions.[3] The energy of the HOMO relates to the ability to donate an electron (ionization potential), while the LUMO energy relates to the ability to accept an electron (electron affinity).[4]

-

HOMO: For taphen, the HOMO is a π-bonding orbital delocalized across the aromatic rings.

-

LUMO: The LUMO is a π-antibonding (π*) orbital. Crucially, the presence of four electronegative nitrogen atoms significantly lowers the energy of this LUMO compared to phenanthrene. This lowered LUMO energy makes taphen an excellent electron acceptor.

The energy difference between these two orbitals is the HOMO-LUMO gap , a critical parameter that dictates the lowest energy electronic excitation possible for the molecule.[3] This gap influences the molecule's color, photophysical properties, and kinetic stability.

Caption: Energy level diagram of Frontier Molecular Orbitals (FMOs).

Part 3: Experimental Characterization of Electronic Properties

Theoretical models are validated and refined through experimental measurement. For taphen, electrochemical and spectroscopic techniques provide direct insights into its electronic behavior.

Electrochemical Behavior: A Redox-Active Core

Cyclic Voltammetry (CV) is the premier technique for investigating the redox properties of molecules. It measures the current response of a solution to a linearly cycled potential sweep, revealing the potentials at which the molecule is oxidized or reduced.

For taphen, its electron-deficient nature makes it readily reducible. It is known to act as a "two-electron reservoir," capable of sequentially accepting two electrons to form a stable radical anion (taphen⁻) and then a dianion (taphen²⁻).[2] This property makes it a classic example of a redox non-innocent ligand —a ligand that actively participates in the redox chemistry of the metal complex it forms, rather than being a passive spectator.[2]

The reduction potentials obtained from CV can be used to estimate the LUMO energy level, while the oxidation potential can provide an estimate for the HOMO level.[5]

Caption: Redox states of the taphen ligand.

-

Preparation: Prepare a ~1 mM solution of the analyte (e.g., taphen or a taphen-containing complex) in a suitable solvent (e.g., anhydrous dichloromethane or acetonitrile) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Cell Assembly: Assemble a three-electrode electrochemical cell: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel reference electrode.

-

Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.

-

Data Acquisition: Connect the electrodes to a potentiostat. Set the potential window (e.g., from +1.0 V to -2.0 V vs. Ag/AgCl) and scan rate (e.g., 100 mV/s). Initiate the scan.

-

Internal Reference: After acquiring the voltammogram, add a small amount of an internal reference standard with a known redox potential (e.g., ferrocene/ferrocenium couple, Fc/Fc⁺) and record another scan.

-

Data Analysis: Determine the half-wave potentials (E₁/₂) for the observed redox events. Reference these potentials to the Fc/Fc⁺ couple to ensure comparability across different experimental setups. The HOMO and LUMO energy levels can be empirically estimated from the onset oxidation (Eₒₓ) and reduction (EᵣₑᏧ) potentials, respectively.

Spectroscopic Properties: Interaction with Light

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are used to study the electronic transitions within a molecule.

-

UV-Vis Absorption: When a molecule absorbs light, an electron is promoted from an occupied orbital to an unoccupied one. For taphen, two main types of transitions are expected:

-

π→π transitions:* These are high-energy, high-intensity absorptions typically found in the UV region, arising from the excitation of electrons within the aromatic π-system.

-

n→π transitions:* These involve promoting an electron from a non-bonding orbital (the lone pairs on the nitrogen atoms) to an antibonding π* orbital. These transitions are lower in energy (occur at longer wavelengths) and are typically much weaker than π→π* transitions.[6]

-

-

Fluorescence: After absorption of light, the molecule can relax to the ground state by emitting a photon. This emission, or fluorescence, typically occurs at a longer wavelength than the absorption. The efficiency of this process is given by the fluorescence quantum yield. Many N-heterocycles are only weakly emissive or non-emissive in solution due to efficient non-radiative decay pathways.

-

Solution Preparation: Prepare a series of dilute solutions of the analyte in a spectroscopic-grade solvent (e.g., cyclohexane, THF, or acetonitrile) using quartz cuvettes. A typical concentration for UV-Vis is ~10⁻⁵ M.

-

UV-Vis Measurement:

-

Use a dual-beam spectrophotometer.

-

Record a baseline spectrum using a cuvette containing only the solvent.

-

Place the sample cuvette in the beam path and record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).[7]

-

Identify the wavelength of maximum absorbance (λₘₐₓ) for each electronic transition.

-

-

Fluorescence Measurement:

-

Use a spectrofluorometer.

-

Set the excitation wavelength to a λₘₐₓ value determined from the UV-Vis spectrum.

-

Scan the emission monochromator to record the fluorescence spectrum. The emission wavelengths will be longer than the excitation wavelength.

-

To determine the quantum yield, compare the integrated fluorescence intensity of the sample to that of a well-characterized fluorescence standard under identical conditions.

-

Part 4: Applications Driven by Electronic Properties

The unique electronic structure of taphen makes it a valuable component in several advanced applications.

Coordination Chemistry and Catalysis

This is the most established application area for taphen. Its ability to act as a bridging ligand that can also store and transfer electrons is highly valuable for constructing polymetallic complexes.[2] In such systems, taphen can mediate electronic communication between two different metal centers (e.g., a lanthanide and a transition metal), enabling the design of materials with tailored magnetic properties, or catalysts where the redox activity of the taphen ligand is integral to the catalytic cycle.[2]

Caption: Taphen as a bridging ligand between two metal centers (M).

Materials Science

The strong electron-accepting nature of taphen suggests its potential for use in organic electronics. Molecules with low-lying LUMOs are sought after as n-type semiconductors for applications in Organic Thin-Film Transistors (OTFTs) and Organic Photovoltaics (OPVs). In these devices, taphen-based materials could facilitate the transport of electrons.

Drug Development

The phenanthrene scaffold is present in numerous biologically active natural products and synthetic molecules.[8][9] The planar, aromatic structure of taphen gives it the potential to act as a DNA intercalator . Such molecules insert themselves between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription, a mechanism of action for several anticancer drugs. Furthermore, the nitrogen atoms offer sites for hydrogen bonding, which can enhance binding affinity to biological targets like enzymes or receptors.

Summary Data Table

| Property | Description | Significance |

| Molecular Formula | C₁₀H₆N₄[1] | Basic structural identity. |

| System Type | Electron-deficient π-system | Governs reactivity and electronic behavior. |

| HOMO | π-bonding orbital | Related to electron-donating ability (oxidation). |

| LUMO | Low-lying π*-antibonding orbital | Enables strong electron-accepting ability (reduction). |

| Redox Behavior | Reversibly accepts two electrons[2] | Acts as a "redox non-innocent" ligand and electron reservoir. |

| Primary Application | Bridging, redox-active ligand[2] | Construction of polymetallic complexes for catalysis and materials. |

| Potential Applications | n-type semiconductor, DNA intercalator | Driven by electron-accepting and planar aromatic properties. |

Conclusion and Future Outlook

4,5,9,10-Tetraazaphenanthrene is more than just a simple aromatic molecule; it is a sophisticated electronic component. Its electron-deficient core, low-lying LUMO, and multi-state redox activity make it an exceptionally versatile building block. While its role in coordination chemistry is well-established, significant opportunities remain in exploring its potential in organic electronics and medicinal chemistry. Future research will likely focus on the synthesis of substituted taphen derivatives to precisely tune the HOMO/LUMO energy levels, enhance solubility, and optimize performance in specific applications. The continued study of this fascinating molecule promises to yield new functional materials and therapeutic strategies.

References

-

A series of 4,5,9,10-tetrahydropyrene-based tetraarylethenes: synthesis, structures and solid-state emission behavior. PubMed Central. Available at: [Link]

-

4,5,9,10-Tetraazaphenanthrene | C10H6N4 | CID 5157804. PubChem, National Institutes of Health. Available at: [Link]

-

Compound 4 HOMO-LUMO energy maps and band gap. ResearchGate. Available at: [Link]

-

PHENANTHRENE DERIVATIVES FOR SYNTHESIS AND APPLICATIONS IN MEDICINAL CHEMISTRY: A REVIEW. Semantic Scholar. Available at: [Link]

-

HOMO and LUMO energy levels of a) naphthalene, b) anthracene,... ResearchGate. Available at: [Link]

-